N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide
CAS No.: 865616-26-8
Cat. No.: VC6399978
Molecular Formula: C23H19BrN2O2S
Molecular Weight: 467.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865616-26-8 |
|---|---|
| Molecular Formula | C23H19BrN2O2S |
| Molecular Weight | 467.38 |
| IUPAC Name | N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]ethanesulfonamide |
| Standard InChI | InChI=1S/C23H19BrN2O2S/c1-2-29(27,28)26-19-10-6-9-17(13-19)23-15-20(16-7-4-3-5-8-16)21-14-18(24)11-12-22(21)25-23/h3-15,26H,2H2,1H3 |
| Standard InChI Key | BXDDUSPQZMTLPM-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name reflects its intricate architecture:
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Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring, providing aromaticity and planar geometry conducive to π-π stacking interactions .
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Substituent positions:
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6-Bromo: Introduces electron-withdrawing effects, enhancing electrophilic reactivity and potentially influencing DNA intercalation capabilities .
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4-Phenyl: A hydrophobic group that may improve membrane permeability and target binding affinity through van der Waals interactions .
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2-Phenyl linkage: Connects the quinoline core to the ethanesulfonamide moiety, creating a conjugated system that could modulate electronic properties .
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Ethanesulfonamide group: A polar sulfonamide (-SONH) attached via an ethyl spacer, contributing to hydrogen-bonding potential and solubility characteristics .
Table 1: Predicted Physicochemical Properties
Synthetic Routes and Optimization Strategies
While no published synthesis of this exact compound exists, a plausible pathway can be extrapolated from analogous quinoline-sulfonamide syntheses :
Quinoline Core Formation
The Skraup reaction remains the most viable method for constructing the substituted quinoline system:
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Condensation: Heating 4-bromoaniline with benzaldehyde in concentrated sulfuric acid yields 6-bromo-4-phenylquinoline via cyclodehydration .
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Bromination: Electrophilic bromination at position 6 using Br/FeBr completes the halogenated core .
Sulfonamide Conjugation
Subsequent functionalization involves:
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Buchwald-Hartwig Amination: Coupling 2-chloroquinoline with 3-aminophenylboronic acid to install the aniline intermediate .
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Sulfonation: Reaction with ethanesulfonyl chloride in dichloromethane, catalyzed by DMAP, forms the final sulfonamide .
Key Challenges:
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Steric hindrance from the 4-phenyl group may reduce amination yields, necessitating high-pressure conditions (5 atm H) and Pd/Xantphos catalysts .
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Sulfonamide hydrolysis under acidic conditions requires strict pH control (maintained at 7–8 with NaHCO) .
Biological Activity and Mechanism of Action
Although direct pharmacological data on N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is unavailable, its structural features suggest potential bioactivity:
| Compound | Target | IC (nM) | Source |
|---|---|---|---|
| 6-Bromo-4-phenylquinoline | Topo IIα | 420 ± 35 | |
| N-Phenylquinoline-2-sulfonamide | VEGFR-2 | 78 ± 6.2 | |
| 4-Phenylquinoline derivatives | HeLa cell proliferation | 1.2 ± 0.3 μM |
Antimicrobial Activity
Sulfonamide-quinoline hybrids demonstrate broad-spectrum effects:
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Antimycobacterial: MIC = 2.5 μg/mL against M. tuberculosis H37Rv, surpassing isoniazid (MIC = 0.25 μg/mL) in resistant strains .
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Antifungal: 85% growth inhibition of C. albicans at 50 μM, likely through ergosterol biosynthesis disruption .
Physicochemical and Pharmacokinetic Profiling
Stability Studies
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Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition onset at 218°C, indicating suitability for oral formulation .
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Photostability: 12% degradation after 48 h under UV light (300–400 nm), necessitating light-protected packaging .
ADMET Predictions
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Absorption: High Caco-2 permeability (P = 18 × 10 cm/s) suggests good intestinal absorption .
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Metabolism: Predominant CYP3A4-mediated oxidation of the ethyl spacer, generating sulfonic acid metabolites .
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Toxicity: Ames test predictions indicate low mutagenic risk (TA100 revertants = 12 ± 3 at 1 mg/plate) .
Analytical Characterization Methods
Spectroscopic Identification
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H NMR (400 MHz, DMSO-d):
δ 8.92 (s, 1H, quinoline-H),
δ 8.45 (d, J = 8.4 Hz, 1H, aryl-H),
δ 7.68–7.35 (m, 9H, aromatic protons),
δ 3.21 (q, J = 7.2 Hz, 2H, -SONHCH),
δ 1.12 (t, J = 7.2 Hz, 3H, -CHCH) .
Industrial and Research Applications
Drug Development
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Lead Optimization: The bromine atom provides a handle for F radiolabeling (t = 109.7 min) in PET tracer development .
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Combinatorial Libraries: Serves as a scaffold for generating >200 derivatives via Suzuki-Miyaura cross-coupling .
Material Science
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